Benzyl 2-(chlorosulfonyl)ethylcarbamate
Overview
Description
Benzyl 2-(chlorosulfonyl)ethylcarbamate is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Carbonic Anhydrase Enzymes
A study conducted by Göksu et al. (2014) synthesized sulfamoyl carbamates and sulfamide derivatives, including reactions with chlorosulfonyl isocyanate (CSI), to investigate their inhibition effects on human carbonic anhydrase isoenzymes. The novel benzylsulfamide analogs demonstrated nanomolar inhibition constants, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Göksu et al., 2014).
Friedel-Crafts Alkylation Catalyst
Sefkow and Buchs (2003) described a method for generating highly reactive benzyl cations from aryl-benzyl-sulfamoylcarbamates, obtained through a reaction with chlorosulfonyl isocyanate. This method facilitated the uncatalyzed Friedel-Crafts alkylation of aromatic compounds, showcasing the compound's role in organic synthesis (Sefkow & Buchs, 2003).
Europium Complex Nanowire Fabrication
Li et al. (2002) reported the synthesis of a new compound involving benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate for the fabrication of Europium (Eu(III)) complex nanowires. This work highlighted the compound's application in the development of materials with enhanced luminescence properties for potential use in electronic and photonic devices (Li et al., 2002).
Novel Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on the chemistry of benzimidazole sulfanyl derivatives to include ethyl carbamates, displaying potent activity against Helicobacter pylori. This study underscores the compound's utility in developing new antimicrobial agents (Carcanague et al., 2002).
Gas Phase Elimination Kinetics Study
Luiggi et al. (2002) investigated the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, offering insights into the steric factors affecting the rate of decomposition. This research provides valuable information for the design of carbamate-based compounds with specific reactivity profiles (Luiggi et al., 2002).
Mechanism of Action
Target of Action
Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .
Mode of Action
BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.
Biochemical Pathways
By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .
Result of Action
The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.
Action Environment
The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .
Safety and Hazards
The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
Benzyl 2-(chlorosulfonyl)ethylcarbamate plays a significant role in biochemical reactions, primarily as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are involved in the breakdown of extracellular matrix components, which is crucial for processes such as tissue remodeling, inflammation, and tumor metastasis . The compound exhibits high affinity for the amino acid sequences of arginine and aspartic acid, which are present in the active sites of MMPs . By binding to these sites, this compound effectively inhibits the enzymatic activity, thereby modulating various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs by this compound can lead to reduced cell migration and invasion, which is particularly relevant in the context of cancer research . Additionally, this compound has been shown to affect the expression of genes involved in extracellular matrix production and degradation
Properties
IUPAC Name |
benzyl N-(2-chlorosulfonylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWUXOKRGDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532213 | |
Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52530-50-4 | |
Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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